1-(Piperazin-1-yl)isoquinoline
Overview
Description
1-(Piperazin-1-yl)isoquinoline is a heterocyclic compound with the molecular formula C13H15N3. It is characterized by the presence of both a piperazine ring and an isoquinoline ring, making it a unique structure in the realm of organic chemistry.
Scientific Research Applications
1-(Piperazin-1-yl)isoquinoline has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperazin-1-yl)isoquinoline can be synthesized through several methods. One common approach involves the reaction of 1-chloroisoquinoline with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile and requires heating to reflux for an extended period .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperazin-1-yl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrogen atoms in the piperazine ring.
Oxidation and Reduction Reactions: It can be oxidized or reduced under appropriate conditions, although specific examples are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an N-alkylated derivative of this compound.
Mechanism of Action
The mechanism of action of 1-(Piperazin-1-yl)isoquinoline varies depending on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, derivatives of this compound have been studied as acetylcholinesterase inhibitors, which are relevant in the treatment of Alzheimer’s disease . The molecular targets and pathways involved include the cholinergic system and related neurotransmitter pathways.
Comparison with Similar Compounds
1-(4-Methyl-piperazin-1-yl)isoquinoline: This compound is structurally similar but includes a methyl group on the piperazine ring.
4-Piperazinyl quinoline derivatives: These compounds share the piperazine ring but differ in the attached heterocyclic structure.
Uniqueness: 1-(Piperazin-1-yl)isoquinoline is unique due to its specific combination of the piperazine and isoquinoline rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-piperazin-1-ylisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-15-13(12)16-9-7-14-8-10-16/h1-6,14H,7-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFYLSABDUMICK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920239 | |
Record name | 1-(Piperazin-1-yl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906745-82-2 | |
Record name | 1-(Piperazin-1-yl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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